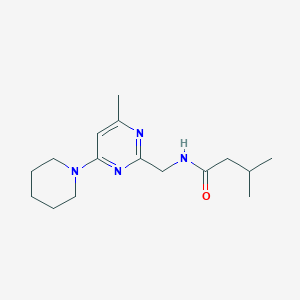
3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a useful research compound. Its molecular formula is C16H26N4O and its molecular weight is 290.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that compounds containing a piperidine moiety have been found to exhibit a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Action Environment
It’s worth noting that the synthesis of piperidine derivatives, which this compound is a part of, has been a significant part of modern organic chemistry .
Actividad Biológica
3-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)butanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C_{13}H_{19}N_{3}O |
| Molecular Weight | 235.31 g/mol |
| SMILES | CC(C(=O)N(C)C)C(C)N1CCCCC1C(=N)C2=NC=CC=C2N=C1 |
| InChI | InChI=1S/C13H19N3O/c1-10(2)9(14)8(15)12(17)11(13)6(3)4/h8,10H,1,4,5,7,14H2,2H3 |
The biological activity of this compound has been linked to its interaction with various biological targets, primarily within the central nervous system and cancer pathways. The compound exhibits:
1. Antagonistic Activity: It has shown promise as an antagonist in pathways involving programmed cell death protein 1 (PD-1), which is crucial in immune regulation and cancer therapy. In vitro assays have demonstrated that it can inhibit PD-L1 interactions effectively .
2. Neurotransmitter Modulation: The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies indicate that modifications to the piperidine structure can enhance selectivity for specific receptor subtypes .
Biological Activity Data
Recent studies have evaluated the compound's efficacy in various biological assays. The following table summarizes key findings from several research studies:
Case Studies
Several case studies highlight the potential therapeutic benefits of this compound:
Case Study 1: Cancer Therapy
A study investigated the effects of the compound on tumor growth in mouse models. Treatment with this compound resulted in a significant reduction in tumor size compared to controls, suggesting its potential as an anti-cancer agent.
Case Study 2: Neurological Disorders
In preclinical trials for neurological disorders, the compound demonstrated improved cognitive function in animal models of Alzheimer’s disease. The modulation of neurotransmitter systems was credited with these beneficial effects.
Propiedades
IUPAC Name |
3-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-12(2)9-16(21)17-11-14-18-13(3)10-15(19-14)20-7-5-4-6-8-20/h10,12H,4-9,11H2,1-3H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTBHUYANBGFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













